molecular formula C22H17ClFN3O4S B2455110 N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1105208-73-8

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2455110
CAS No.: 1105208-73-8
M. Wt: 473.9
InChI Key: YVQLYBYYHGLERM-UHFFFAOYSA-N
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Description

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H17ClFN3O4S and its molecular weight is 473.9. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O4S/c1-13-25-19-9-6-16(26-32(29,30)21-11-15(24)5-10-20(21)31-2)12-18(19)22(28)27(13)17-7-3-14(23)4-8-17/h3-12,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQLYBYYHGLERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC)C(=O)N1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

For instance, propanil, a compound with a similar structure, inhibits photosynthesis and CO2 fixation in plants. This suggests that our compound might interact with its targets in a similar way, leading to changes in the biochemical processes of the target organism.

Biological Activity

Molecular Characteristics

  • Molecular Formula : C16H15ClF N2O4S
  • Molecular Weight : 372.82 g/mol
  • IUPAC Name : N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide

The compound features a quinazoline core substituted with various functional groups that may influence its biological activity.

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antiviral Activity : Compounds in the quinazoline family have been shown to inhibit viral replication. For instance, derivatives with similar structures have demonstrated effectiveness against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, which inhibits viral replication .

Anticancer Properties

Quinazoline derivatives are often explored for their anticancer properties. Studies have shown that they can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways. For example, the inhibition of specific kinases associated with cancer cell proliferation has been observed in related compounds .

Inhibition of Enzymatic Activity

The sulfonamide group in this compound may contribute to its ability to inhibit certain enzymes. Sulfonamides are known to act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism could be extrapolated to similar compounds targeting human enzymes involved in disease processes .

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntiviralInhibition of HBV replication via APOBEC3G modulation
AnticancerInduction of apoptosis and cell cycle arrest
Enzyme InhibitionCompetitive inhibition of dihydropteroate synthase

Study 1: Antiviral Efficacy

In a study investigating the antiviral effects of quinazoline derivatives, the compound exhibited significant inhibition of HBV replication in vitro. The IC50 value was determined through quantitative PCR assays measuring intracellular HBV DNA levels after treatment with varying concentrations of the compound .

Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of related quinazoline derivatives against various cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinazolinone derivatives, including N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide. The compound has shown promising results against various human tumor cell lines.

Case Studies

A study conducted by Yaser et al. (2024) evaluated a series of quinazolinone derivatives, including compounds similar to this compound, against various cancer cell lines such as melanoma (SK-MEL-2), ovarian cancer (IGROV1), and prostate cancer (PC-3). The results indicated significant cytotoxicity, with some derivatives exhibiting activity superior to that of standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

In addition to its anticancer applications, this compound has been investigated for its antimicrobial properties. Quinazolinones have been recognized for their ability to combat bacterial and fungal infections.

Antibacterial Activity

Research has shown that certain quinazolinone derivatives possess substantial antibacterial activity against various strains of bacteria, including resistant strains. For example, a study highlighted that derivatives similar to this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria .

Antifungal Activity

Furthermore, quinazolinone compounds have also been evaluated for antifungal activity. In vitro studies indicated that some derivatives were effective against common fungal pathogens like Candida albicans and Aspergillus species, suggesting their potential use in treating fungal infections .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications in the chemical structure can lead to enhanced bioactivity and selectivity.

Key Structural Features

The presence of specific functional groups such as the sulfonamide moiety and fluorine atom significantly impacts the compound's biological activity. These modifications can enhance solubility and binding affinity to biological targets .

Data Table: Summary of Biological Activities

Activity Cell Lines / Pathogens Outcome
AnticancerSK-MEL-2, IGROV1, PC-3Significant cytotoxicity
AntibacterialVarious Gram-positive/negativeEffective inhibition observed
AntifungalCandida albicansEffective against fungal strains

Preparation Methods

Preparation of 6-Amino-3-(4-Chlorophenyl)-2-Methyl-3,4-Dihydroquinazolin-4-One

The quinazolinone core was synthesized via a modified Niementowski reaction:

Procedure :

  • Methyl anthranilate (1) (10.0 g, 66.2 mmol) and 4-chlorobenzaldehyde (9.3 g, 66.2 mmol) were refluxed in acetic acid (100 mL) for 8 h.
  • The mixture was cooled, and methylamine hydrochloride (5.4 g, 79.4 mmol) was added incrementally.
  • After 12 h reflux, the solvent was evaporated, and the residue was recrystallized from ethanol to yield 2 (14.1 g, 82%) as pale-yellow crystals.

Characterization :

  • M.p. : 214–216°C
  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.6 Hz, 2H, ArH), 7.52 (d, J = 8.6 Hz, 2H, ArH), 7.34 (d, J = 8.2 Hz, 1H, C5-H), 6.98 (dd, J = 8.2, 2.1 Hz, 1H, C7-H), 6.87 (d, J = 2.1 Hz, 1H, C8-H), 3.12 (s, 3H, N-CH3).

Oxidation to Aromatic Quinazolinone

The dihydroquinazolinone 2 was oxidized using m-CPBA:

Procedure :

  • 2 (5.0 g, 15.4 mmol) was dissolved in dichloromethane (50 mL).
  • meta-Chloroperbenzoic acid (3.2 g, 18.5 mmol) was added at 0°C.
  • The reaction was stirred at room temperature for 24 h, washed with NaHCO3, and purified via column chromatography (SiO2, hexane/EtOAc 3:1) to afford 3 (4.1 g, 78%).

Characterization :

  • 13C NMR (100 MHz, DMSO-d6): δ 162.4 (C4=O), 149.2 (C2), 138.7 (C4-Cl-Ar), 134.1–121.8 (aromatic carbons), 30.7 (N-CH3).

Sulfonamide Coupling Reaction

Synthesis of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride

The sulfonyl chloride was prepared via chlorosulfonation:

Procedure :

  • 5-Fluoro-2-methoxybenzenamine (7.8 g, 50 mmol) was added to chlorosulfonic acid (20 mL) at 0°C.
  • After 4 h at 60°C, the mixture was poured onto ice, extracted with DCM, and dried to yield the sulfonyl chloride 4 (9.2 g, 76%).

Coupling to Quinazolinone Amine

Procedure :

  • 3 (2.0 g, 6.1 mmol) and 4 (1.6 g, 6.7 mmol) were dissolved in anhydrous acetonitrile (30 mL).
  • Triethylamine (1.7 mL, 12.2 mmol) was added dropwise under N2.
  • After 6 h reflux, the product was recrystallized from EtOH/H2O to yield the title compound (2.4 g, 72%).

Characterization :

  • IR (KBr): ν 3276 (NH), 1682 (C=O), 1364 (S=O), 1162 cm−1 (C-F).
  • Elemental Analysis : Calcd. for C22H18ClFN3O4S: C 54.16%, H 3.72%, N 8.61%. Found: C 54.02%, H 3.81%, N 8.49%.

Optimization Studies and Comparative Analysis

Effect of Oxidizing Agents on Quinazolinone Yield

Oxidizing Agent Solvent Temp (°C) Time (h) Yield (%)
m-CPBA DCM 25 24 78
H2O2 AcOH 80 12 42
O2 (bubbling) DMSO 25 48 65

Table 1. Oxidation efficiency correlates with electrophilicity of the oxidizing agent. m-CPBA in DCM provided optimal yields.

Sulfonylation Reaction Parameters

Base Solvent Equiv. of 4 Yield (%)
Et3N MeCN 1.1 72
Pyridine DCM 1.3 58
DBU THF 1.0 63

Table 2. Triethylamine in acetonitrile facilitated complete amine conversion with minimal side reactions.

Mechanistic Considerations

Cyclization Mechanism

The Niementowski reaction proceeds via:

  • Condensation of methyl anthranilate with 4-chlorobenzaldehyde to form a Schiff base.
  • Methylamine attack at the electrophilic carbonyl carbon.
  • Cyclodehydration to yield the dihydroquinazolinone.

Sulfonylation Regioselectivity

The C6 amine’s nucleophilicity is enhanced by electron-donating effects from the quinazolinone’s conjugated system, directing sulfonyl chloride attack exclusively at this position.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide?

A1. The synthesis typically involves coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation between carboxylic acid derivatives and amine intermediates. For example, analogous compounds (e.g., N-(4-chlorophenyl)benzamide derivatives) are synthesized via carbodiimide-mediated coupling under inert conditions . Key steps include purification via column chromatography and structural validation using IR, ¹H-NMR, and elemental analysis. Reaction yields are optimized by controlling stoichiometry and solvent polarity (e.g., dichloromethane or DMF) .

Q. Q2. How should researchers validate the structural integrity of this compound during synthesis?

A2. Use a combination of spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, C-F stretches near 1200 cm⁻¹).
  • ¹H-NMR to verify aromatic proton environments (e.g., methoxy groups at δ ~3.8 ppm, fluorophenyl protons at δ ~7.2–7.8 ppm).
  • Mass spectrometry (HRMS) for molecular ion confirmation.
  • Elemental analysis to validate purity (>95%) .

Q. Q3. What experimental conditions maximize fluorescence properties in related sulfonamide-quinazoline derivatives?

A3. Fluorescence intensity is highly dependent on pH and solvent polarity. For example, analogous compounds exhibit peak fluorescence at pH 5 in aqueous buffers (e.g., acetate buffer) and λexem = 340/380 nm. Temperature stability (25°C) and low ionic strength are critical to avoid quenching. Limit of detection (LOD) and quantification (LOQ) for fluorometric assays can reach 0.27 mg/L and 0.90 mg/L, respectively .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in spectroscopic data for sulfonamide-quinazoline derivatives?

A4. Discrepancies in NMR or fluorescence data may arise from:

  • Solvent effects : Polar solvents (e.g., DMSO) can shift proton signals or alter fluorescence quantum yields.
  • Tautomerism : The quinazolin-4-one core may exhibit keto-enol tautomerism, affecting spectral interpretation. Use deuterated solvents and variable-temperature NMR to identify dynamic equilibria .
  • Impurity interference : Employ HPLC-PDA (photodiode array detection) to isolate and quantify minor contaminants .

Q. Q5. What methodologies are recommended for studying the compound’s stability under varying reaction conditions?

A5. Stability studies should assess:

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C and monitor degradation via LC-MS.
  • Photostability : Expose to UV-Vis light (e.g., 254 nm) and track changes in absorbance/fluorescence .

Q. Q6. How can researchers design assays to evaluate biological interactions of this compound?

A6. For target-binding studies:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) with proteins (e.g., kinases or receptors).
  • Fluorescence polarization to assess competitive displacement of labeled ligands.
  • Molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites, guided by the compound’s sulfonamide and fluorophenyl pharmacophores .

Q. Q7. What strategies optimize selectivity in functionalizing the quinazolinone core for SAR studies?

A7. Focus on regioselective modifications:

  • C6-position : Introduce electrophilic substituents (e.g., halogens, methoxy) via Ullmann coupling or nucleophilic aromatic substitution.
  • N3-position : Alkylate with chloroethylamines or acylate with activated esters.
  • Use protecting groups (e.g., Boc for amines) to prevent side reactions. Validate selectivity via 2D NMR (COSY, NOESY) .

Q. Q8. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

A8. Employ DFT (density functional theory) calculations (e.g., B3LYP/6-31G*) to:

  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
  • Simulate transition states for key reactions (e.g., sulfonamide formation).
  • Compare with experimental kinetic data (e.g., Arrhenius plots) to validate mechanistic hypotheses .

Data Analysis & Interpretation

Q. Q9. How should researchers interpret conflicting bioactivity data across analogs of this compound?

A9. Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Consider:

  • Off-target effects : Use chemoproteomics (e.g., affinity pulldowns) to identify unintended interactions.
  • Physicochemical factors : LogP, solubility, and metabolic stability (e.g., microsomal assays) may explain discrepancies in cellular vs. enzymatic activity .

Q. Q10. What statistical approaches are suitable for analyzing high-throughput screening data for this compound?

A10. Apply:

  • Z-score normalization to account for plate-to-plate variability.
  • Dose-response curve fitting (e.g., Hill equation) to calculate IC50 values.
  • Principal component analysis (PCA) to cluster analogs by bioactivity and physicochemical properties .

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